molecular formula C13H15N3O6Pt B12875756 (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum

(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum

Cat. No.: B12875756
M. Wt: 504.36 g/mol
InChI Key: OBHINSTZUWVCOX-UHFFFAOYSA-N
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Description

This platinum(II) complex features a 1,2-cyclopentanediamine ligand and a 3-nitro-1,2-benzenedicarboxylato ligand. The square planar geometry (SP-4-3) is stabilized by the bidentate coordination of the diamine and dicarboxylato ligands. While direct pharmacological data for this compound is sparse, structurally related platinum complexes are studied for their cytotoxic properties and applications in cancer therapy .

Properties

Molecular Formula

C13H15N3O6Pt

Molecular Weight

504.36 g/mol

IUPAC Name

(2-azanidylcyclopentyl)azanide;3-nitrophthalic acid;platinum(2+)

InChI

InChI=1S/C8H5NO6.C5H10N2.Pt/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;6-4-2-1-3-5(4)7;/h1-3H,(H,10,11)(H,12,13);4-7H,1-3H2;/q;-2;+2

InChI Key

OBHINSTZUWVCOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)[NH-])[NH-].C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

The synthesis of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and 3-nitro-1,2-benzenedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the coordination complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The complex can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands. Common reagents for these reactions include halides and phosphines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original complex, while substitution reactions can produce a variety of new coordination complexes.

Scientific Research Applications

(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for anticancer therapies.

    Medicine: Due to its ability to bind to biological molecules, it is being investigated for use in targeted drug delivery systems.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is similar to that of other platinum-based drugs, such as cisplatin, which are used in cancer therapy. The molecular targets and pathways involved include DNA replication and repair processes, as well as protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Platinum Complexes

Structural and Ligand Variations

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Diamine Ligand Carboxylato/Anionic Ligand CAS Number Molecular Weight Key Features
(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato]platinum(II) C₁₄H₁₆N₃O₆Pt 1,2-Cyclopentanediamine 3-Nitro-1,2-benzenedicarboxylato Not listed ~515.3 g/mol Nitro group enhances electron deficiency; potential for improved DNA adduct formation
Oxaliplatin (1R,2R-cyclohexanediamine-oxalatoplatinum) C₈H₁₄N₂O₄Pt 1,2-Cyclohexanediamine Oxalate 61825-94-3 397.3 g/mol Clinically approved; lower nephrotoxicity due to oxalate ligand
(Ethane-1,2-diamine-N,N')[malonato]platinum(II) C₅H₁₀N₂O₄Pt Ethane-1,2-diamine Malonate 41666-77-7 385.2 g/mol Smaller diamine ligand; higher solubility but reduced cellular uptake
[1,2-Diamino-4-nitrobenzene]dichloroplatinum(II) C₆H₆Cl₂N₃O₂Pt 1,2-Diamino-4-nitrobenzene Chloride Not listed ~454.1 g/mol Aromatic nitro group may increase DNA crosslinking efficiency

Research Findings and Gaps

  • Further studies are needed to evaluate its hydrolysis profile and DNA crosslinking efficiency .
  • Oxaliplatin Analogs : Modifying the diamine ligand (e.g., cyclohexane to cyclopentane) alters toxicity profiles. For instance, cyclobutane-based analogs () show reduced efficacy due to excessive steric bulk .
  • Nitroaromatic Ligands: Compounds like [1,2-diamino-4-nitrobenzene]dichloroplatinum(II) demonstrate enhanced DNA affinity but face stability challenges in physiological conditions .

Biological Activity

The compound (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum, also known by its CAS number 107675-95-6, is a platinum-based complex that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a platinum center coordinated to a cyclopentanediamine ligand and a nitro-substituted benzenedicarboxylate. The presence of the nitro group is significant as it contributes to the compound's biological activity.

ComponentDescription
Chemical Formula C13H16N2O4Pt
Molecular Weight 373.30 g/mol
CAS Number 107675-95-6

Antitumor Activity

Platinum-based compounds are well-known for their antitumor properties. The nitro group in this compound may enhance its cytotoxicity against various cancer cell lines. Studies have indicated that similar nitro-substituted platinum complexes exhibit significant activity in inhibiting tumor growth by inducing apoptosis in cancer cells .

The mechanisms through which this compound exerts its effects include:

  • DNA Interaction : Like other platinum drugs, it likely forms DNA cross-links, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. The compound's ability to generate reactive intermediates may contribute to its effectiveness against bacterial infections. Research has shown that nitro groups can enhance the interaction with microbial enzymes, leading to increased toxicity against pathogens such as H. pylori and M. tuberculosis .

Study 1: Antitumor Efficacy

In a recent study published in 2024, researchers evaluated the antitumor efficacy of various platinum complexes, including those with nitro substitutions. The results indicated that the presence of the nitro group significantly increased cytotoxicity in vitro against human cancer cell lines compared to non-nitro counterparts .

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial activity of nitro-substituted compounds. The findings suggested that this compound demonstrated substantial inhibitory effects against gram-positive and gram-negative bacteria, showcasing its potential as an antimicrobial agent .

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